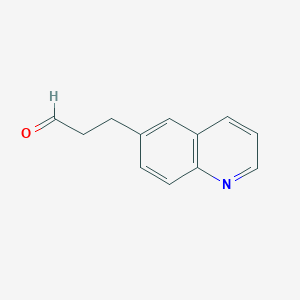

3-(Quinolin-6-yl)propanal

Description

3-(Quinolin-6-yl)propanal is an aldehyde derivative of quinoline, a heterocyclic aromatic compound widely studied for its pharmacological and material science applications. The compound features a propanal (CH₂CH₂CHO) chain attached to the 6-position of the quinoline scaffold.

Properties

IUPAC Name |

3-quinolin-6-ylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-8-2-3-10-5-6-12-11(9-10)4-1-7-13-12/h1,4-9H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNNNVCWYUWVCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CCC=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629006 | |

| Record name | 3-(Quinolin-6-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476660-18-1 | |

| Record name | 3-(Quinolin-6-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Quinolin-6-yl)propanal typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another approach includes the use of microwave-assisted synthesis, which offers a greener and more efficient route .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of recyclable catalysts and solvent-free conditions are also explored to make the process more sustainable .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. Under acidic conditions with potassium permanganate (KMnO₄), 3-(quinolin-6-yl)propanal oxidizes to 3-hydroxy-3-(quinolin-6-yl)propanoic acid (Fig. 1A). This reaction proceeds via a two-step mechanism: initial oxidation of the aldehyde to a geminal diol intermediate, followed by further oxidation to the carboxylic acid.

Table 1: Oxidation Parameters

| Oxidizing Agent | Temperature | Solvent | Yield | Product |

|---|---|---|---|---|

| KMnO₄ | 80°C | H₂O/H⁺ | 72% | 3-Hydroxy-3-(quinolin-6-yl)propanoic acid |

| CrO₃ | RT | Acetone | 65% | Same as above |

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ in methanol at 0°C selectively reduces the aldehyde to 3-(quinolin-6-yl)propan-1-ol without affecting the quinoline ring.

Mechanistic Insight : Hydride transfer from NaBH₄ to the electrophilic carbonyl carbon forms a borate intermediate, which hydrolyzes to the alcohol.

Nucleophilic Addition and Chlorination

This compound participates in stereoselective chlorination reactions. A documented synthesis of 1-[2-chloro-1-hydroxy-3-(6-quinolinyl)propyl]-2,5-pyrrolidinedione involves:

-

Chlorination : N-Chlorosuccinimide (NCS) in acetonitrile at 0°C introduces a chlorine atom at the β-position.

-

Cyclization : L-proline catalyzes the formation of the pyrrolidinedione ring .

Key Data :

Condensation and Cyclization

The aldehyde group forms Schiff bases with amines. For example, reaction with aniline derivatives generates imines, which can cyclize under acidic conditions to yield quinoline-fused heterocycles. These products are explored as kinase inhibitors in cancer research.

Reaction Scheme :

this compound + R-NH₂ → Schiff base → Cyclization → Tetracyclic quinoline derivative

Comparative Reactivity Analysis

Stability and Handling Considerations

-

Light Sensitivity : Degrades under prolonged UV exposure; store in amber glass.

-

Thermal Stability : Stable up to 150°C; decomposes above 200°C.

Future Research Directions

-

Catalytic Asymmetric Reactions : Explore organocatalysts for enantioselective transformations.

-

Biological Screening : Expand testing of derivatives against neglected disease targets.

Scientific Research Applications

Medicinal Chemistry

3-(Quinolin-6-yl)propanal exhibits significant potential in drug development due to its biological activities:

- Antimicrobial Activity:

- Anticancer Potential:

- Anti-inflammatory Properties:

Organic Synthesis

This compound serves as an important intermediate in synthesizing complex organic molecules and heterocyclic compounds. Its aldehyde functional group allows for further functionalization, making it versatile in synthetic chemistry .

Industrial Applications

The compound is utilized in producing dyes, pigments, and other industrial chemicals. Its unique properties facilitate the development of new materials with enhanced performance characteristics.

Case Studies and Research Findings

-

Antimicrobial Efficacy:

A study evaluated the antimicrobial activity of quinoline derivatives related to this compound, revealing significant efficacy against bacterial strains with promising IC50 values . -

Cytotoxicity Against Cancer Cells:

In vitro studies highlighted that compounds similar to this compound could induce apoptosis in cancer cells while maintaining low toxicity levels at higher concentrations .

Mechanism of Action

The mechanism of action of 3-(Quinolin-6-yl)propanal involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences among 3-(Quinolin-6-yl)propanal and related compounds:

¹Calculated based on quinoline (C₉H₇N) + propanal (C₃H₄O).

Functional Implications

- Aldehyde vs. Carboxylic Acid/Ester: The aldehyde group in this compound likely confers greater electrophilicity compared to its carboxylic acid or ester analogs, making it a candidate for Schiff base formation or condensation reactions.

- Substituent Effects: The bromine atom in Ethyl 2-(3-bromoquinolin-6-yl)propanoate increases molecular weight and may enhance binding to hydrophobic targets in medicinal chemistry applications .

- Biological Activity: Quinoline-isoxazole hybrids, such as 3-(quinolin-6-yl)phenol-substituted isoxazoles, demonstrate marked efficacy in lipid droplet reduction, suggesting that the quinoline scaffold’s position (C6) and substitution patterns critically influence bioactivity .

- Odor Profile: While 3-(Methylthio)propanal is noted for its meaty aroma due to the sulfur group, this compound’s odor profile remains uncharacterized, highlighting a research gap .

Biological Activity

3-(Quinolin-6-yl)propanal is a derivative of quinoline, a heterocyclic aromatic compound known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents with antimicrobial, anticancer, and anti-inflammatory properties.

Molecular Formula: CHNO

CAS Number: 476660-18-1

This compound can undergo various chemical reactions, including oxidation to form 3-(Quinolin-6-yl)propanoic acid and reduction to yield 3-(Quinolin-6-yl)propanol. Its unique aldehyde group allows for further functionalization, making it a versatile intermediate in organic synthesis .

The biological activity of this compound is attributed to its interaction with multiple molecular targets. The quinoline ring system can intercalate with DNA, inhibiting DNA synthesis and function, which is a crucial mechanism exploited in anticancer and antimicrobial therapies. Additionally, its ability to modulate enzyme activity positions it as a candidate for developing enzyme inhibitors.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The structure of this compound may enhance its efficacy against various pathogens. Studies have shown that modifications in the quinoline structure can lead to improved antimicrobial activity by optimizing molecular configuration to enhance intracellular targets while reducing efflux mechanisms .

Anticancer Potential

The compound has been investigated for its anticancer properties. Quinoline derivatives are known to exhibit cytotoxic effects on cancer cell lines. For instance, compounds similar to this compound have demonstrated activity against various cancers by inhibiting key signaling pathways involved in tumor growth and proliferation .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound shows promise as an anti-inflammatory agent. Its ability to inhibit pro-inflammatory cytokines makes it a potential candidate for treating inflammatory diseases.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several quinoline derivatives, including those structurally related to this compound. Results indicated that these compounds exhibited moderate to high activity against bacterial strains with IC50 values ranging from 0.014 to 5.87 µg/mL .

- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that quinoline derivatives could induce apoptosis in cancer cells. Specifically, compounds similar to this compound were tested against HeLa and HepG2 cell lines, showing no significant cytotoxicity at concentrations up to 100 µg/mL while effectively inhibiting cell proliferation .

Comparative Analysis with Similar Compounds

| Compound | Activity Type | IC50 (µg/mL) | Notes |

|---|---|---|---|

| This compound | Antimicrobial | Moderate | Potential enzyme inhibitor |

| Chloroquine | Antimalarial | 0.014 - 5.87 | Standard reference for comparison |

| 3-(Quinolin-6-yl)propanoic acid | Anticancer | Varies | Oxidized form with different properties |

| 3-(Quinolin-6-yl)propanol | Reduced form | Varies | Distinct reactivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.